4-chloro-2-nitro-N-(1-phenylethyl)aniline
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Overview
Description
4-chloro-2-nitro-N-(1-phenylethyl)aniline is an organic compound with the molecular formula C14H13ClN2O2 and a molecular weight of 276.725 g/mol . This compound is characterized by the presence of a chloro group, a nitro group, and a phenylethyl group attached to an aniline moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-nitro-N-(1-phenylethyl)aniline typically involves the nitration of 4-chloroaniline followed by the alkylation of the resulting nitroaniline with 1-phenylethylamine. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The alkylation step involves the use of a suitable base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is essential for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-nitro-N-(1-phenylethyl)aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding substituted anilines.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or other strong oxidizing agents in acidic or neutral medium.
Major Products Formed
Reduction: 4-chloro-2-amino-N-(1-phenylethyl)aniline.
Substitution: 4-hydroxy-2-nitro-N-(1-phenylethyl)aniline.
Oxidation: Quinone derivatives of the aniline moiety.
Scientific Research Applications
4-chloro-2-nitro-N-(1-phenylethyl)aniline is used in various scientific research fields, including:
Chemistry: As a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: In studies involving enzyme inhibition and protein binding due to its structural similarity to biologically active compounds.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-2-nitro-N-(1-phenylethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The phenylethyl group may enhance the compound’s binding affinity to certain proteins, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-nitro-N-(1-phenylethyl)aniline: Lacks the chloro group, which may affect its reactivity and biological activity.
4-chloro-3-nitro-N-(1-phenylethyl)aniline: Similar structure but with a different position of the nitro group, leading to different chemical properties.
4-chloro-2-nitro-N-(2-phenylethyl)aniline: Similar structure but with a different position of the phenylethyl group, affecting its binding properties.
Uniqueness
4-chloro-2-nitro-N-(1-phenylethyl)aniline is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and nitro groups allows for versatile chemical transformations, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
4-chloro-2-nitro-N-(1-phenylethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-10(11-5-3-2-4-6-11)16-13-8-7-12(15)9-14(13)17(18)19/h2-10,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDYKCBJBLZPEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
288155-05-5 |
Source
|
Record name | 4-CHLORO-2-NITRO-N-(1-PHENYLETHYL)ANILINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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